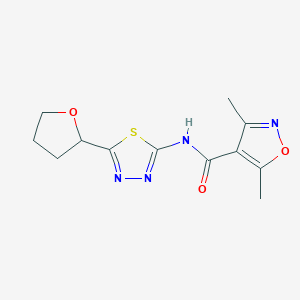
3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of multiple functional groups, including an isoxazole ring, a thiadiazole ring, and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylisoxazole-4-carboxamide: Lacks the thiadiazole and tetrahydrofuran moieties.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)carboxamide: Lacks the isoxazole ring.
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide: Lacks the tetrahydrofuran moiety.
Uniqueness
The presence of multiple functional groups in “3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C12H14N4O3S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3,5-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17) |
InChI Key |
HMQBSVQFESBDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12183355.png)
![N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide](/img/structure/B12183358.png)
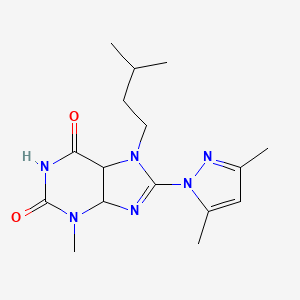
![1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12183385.png)
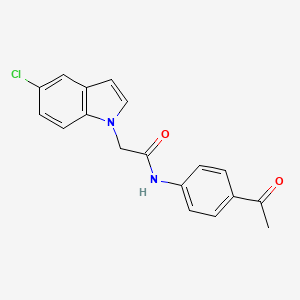
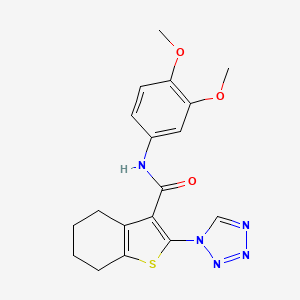
![Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate](/img/structure/B12183392.png)
![3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12183398.png)
![1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B12183400.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12183412.png)

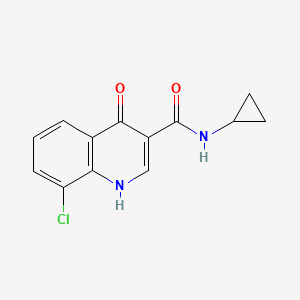
![N-({1-[(cyclopentylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B12183431.png)

